molecular formula C11H20O2 B14172363 Ethyl 3-ethyl-4-methylhex-2-enoate CAS No. 922177-76-2

Ethyl 3-ethyl-4-methylhex-2-enoate

Cat. No.: B14172363
CAS No.: 922177-76-2
M. Wt: 184.27 g/mol
InChI Key: WAMSXPZCGYTVSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-ethyl-4-methylhex-2-enoate is an organic compound belonging to the class of enoate esters. It is characterized by the presence of an α,β-unsaturated carboxylic ester group, which is conjugated to a C=C double bond at the α,β position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-ethyl-4-methylhex-2-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. For instance, ethyl acetoacetate, a precursor, can be converted into its enolate ion, which can then be alkylated by reaction with an alkyl halide . This method provides a straightforward route to the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethyl-4-methylhex-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated esters .

Scientific Research Applications

Ethyl 3-ethyl-4-methylhex-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-ethyl-4-methylhex-2-enoate involves its interaction with molecular targets through its α,β-unsaturated ester group. This group can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated system. This reactivity is crucial for its role in various chemical and biological processes .

Comparison with Similar Compounds

Ethyl 3-ethyl-4-methylhex-2-enoate can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

922177-76-2

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

ethyl 3-ethyl-4-methylhex-2-enoate

InChI

InChI=1S/C11H20O2/c1-5-9(4)10(6-2)8-11(12)13-7-3/h8-9H,5-7H2,1-4H3

InChI Key

WAMSXPZCGYTVSA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=CC(=O)OCC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.